molecular formula C11H17BN2O4S B1436184 (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704122-13-3

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1436184
CAS RN: 1704122-13-3
M. Wt: 284.14 g/mol
InChI Key: STXXDFPCUCKAFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in the synthesis of compounds like MPSB . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for MPSB is 1S/C12H18BNO4S/c1-10-5-6-11 (9-12 (10)13 (15)16)19 (17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 .


Chemical Reactions Analysis

Organoboron compounds like MPSB are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

MPSB is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

I have conducted a thorough search, but it appears that there is limited publicly available information on the specific applications of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in scientific research. The general applications of boronic acids include their use in organic synthesis, particularly in Suzuki–Miyaura coupling, and as sensors due to their ability to form complexes with cis-diols . However, detailed information on six to eight unique applications for this specific compound is not readily accessible in the public domain.

Safety and Hazards

MPSB is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This reaction involves two electronically divergent processes: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, thereby affecting the structure and function of the resulting organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity , which could potentially influence their bioavailability.

Result of Action

As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of various organic compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and moisture. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions , indicating that the reaction environment can significantly influence the compound’s action.

properties

IUPAC Name

(2-methyl-5-piperazin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-9-2-3-10(8-11(9)12(15)16)19(17,18)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXXDFPCUCKAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

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